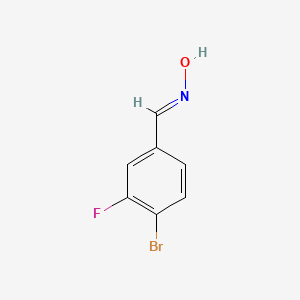

4-Bromo-3-fluorobenzaldehyde oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrFNO |

|---|---|

Molecular Weight |

218.02 g/mol |

IUPAC Name |

(NE)-N-[(4-bromo-3-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5BrFNO/c8-6-2-1-5(4-10-11)3-7(6)9/h1-4,11H/b10-4+ |

InChI Key |

BWRQWJFKAYMQSH-ONNFQVAWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/O)F)Br |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 3 Fluorobenzaldehyde Oxime and Precursors

Preparation of 4-Bromo-3-fluorobenzaldehyde (B151432)

The synthesis of 4-Bromo-3-fluorobenzaldehyde is a critical first step and involves several strategic approaches to achieve the desired substitution pattern on the aromatic ring.

Direct Bromination and Fluorination Strategies

Direct halogenation of a benzaldehyde (B42025) scaffold presents challenges in controlling regioselectivity. The synthesis of 4-Bromo-3-fluorobenzaldehyde from 4-fluorobenzaldehyde (B137897) is a notable example where the directing effects of the existing substituents play a crucial role. The fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. This alignment of directing effects facilitates the introduction of the bromine atom at the desired position, ortho to the fluorine and meta to the aldehyde group .

Direct fluorination of benzaldehyde derivatives can lead to a mixture of products, including fluorobenzaldehydes and benzoyl fluorides. The ratio of these products is highly dependent on the nature of the ring substituents. Electron-withdrawing groups tend to favor the formation of benzoyl fluoride (B91410) derivatives, whereas electron-donating groups lead to a higher yield of fluoroarene systems.

Regioselective Halogenation of Fluorobenzaldehydes

Achieving the specific 4-bromo-3-fluoro substitution pattern is a key challenge in the synthesis of the target precursor. The electrophilic aromatic bromination of 3-fluorobenzaldehyde is a primary route. The fluorine atom at position 3 directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6), while the meta-directing aldehyde group deactivates the ortho and para positions (positions 2, 4, and 6) and directs to the meta positions (positions 3 and 5). The desired product, 4-bromo-3-fluorobenzaldehyde, requires bromination at the 4-position, which is para to the fluorine atom and meta to the aldehyde group. This overlap in directing effects allows for the regioselective synthesis of the desired isomer.

Theoretical analysis and experimental verification of electrophilic aromatic bromination have been subjects of study to understand and predict the positional selectivity in such reactions nih.govmdpi.com.

Ultrasound-Assisted Synthetic Routes

Ultrasound has been effectively employed to assist in the synthesis of halogenated benzaldehydes, often leading to higher yields and shorter reaction times. A patented method for the synthesis of 3-bromo-4-fluorobenzaldehyde utilizes ultrasound irradiation. google.com In this process, 4-fluorobenzaldehyde is dissolved in dichloromethane (B109758), and a solution of sodium bromide in acidic water is added. The mixture is then subjected to ultrasonic waves while an aqueous solution of sodium hypochlorite (B82951) is added dropwise. This method is notable for avoiding the use of traditional catalysts and hazardous reagents like elemental bromine or chlorine, presenting a greener synthetic alternative google.com.

| Reagent | Moles (for 1 mole of 4-fluorobenzaldehyde) |

| 4-Fluorobenzaldehyde | 1.0 |

| Sodium Bromide | 1.0 - 1.03 |

| 35% Hydrochloric Acid | 90 - 110 mL |

| 8% Sodium Hypochlorite | 1.02 - 1.04 |

| Dichloromethane | 140 - 180 mL |

Table 1: Molar ratios of reactants in the ultrasound-assisted synthesis of 3-bromo-4-fluorobenzaldehyde. google.com

The process typically results in high purity and yields of the final product, often exceeding 90% google.com.

Catalytic Approaches in Precursor Synthesis

A process for the preparation of 3-bromo-4-fluorobenzaldehyde involves the catalytic bromination of 4-fluorobenzaldehyde using AlCl₃ as a catalyst google.comgoogleapis.com. However, this can lead to significant waste generation. An alternative patented process describes the bromination of 4-fluorobenzaldehyde in oleum, optionally in the presence of iodine, to produce 3-bromo-4-fluorobenzaldehyde googleapis.com.

| Catalyst | Substrate | Product | Yield | Purity |

| Zinc Bromide | 4-Fluorobenzaldehyde | 3-Bromo-4-fluorobenzaldehyde | >90% | >95% |

| AlCl₃ | 4-Fluorobenzaldehyde | 3-Bromo-4-fluorobenzaldehyde | - | - |

| Iodine/Oleum | 4-Fluorobenzaldehyde | 3-Bromo-4-fluorobenzaldehyde | - | - |

Table 2: Catalytic approaches for the synthesis of 3-bromo-4-fluorobenzaldehyde. google.comgoogleapis.com

Formation of the Oxime Functionality

Once 4-Bromo-3-fluorobenzaldehyde is synthesized, the next step is the formation of the oxime.

Classical Oximation Reactions of Aldehydes

The conversion of an aldehyde to an oxime is a well-established chemical transformation. The classical method involves the reaction of the aldehyde with hydroxylamine (B1172632) hydrochloride in the presence of a base. A general procedure for the synthesis of benzaldehyde oximes involves dissolving the benzaldehyde in water, followed by the addition of an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate (B1210297). The reaction mixture is then heated to facilitate the condensation reaction .

A typical procedure for the synthesis of a fluorobenzaldehyde oxime involves dissolving the aldehyde in an alcohol, such as methanol or ethanol (B145695), and then adding hydroxylamine hydrochloride and a base like sodium hydroxide in water. The reaction is typically stirred at a temperature between 25-40°C for a few hours. The oxime product can then be precipitated by acidification .

| Reagent | Molar Equivalence |

| Benzaldehyde | 1.0 |

| Hydroxylamine Hydrochloride | 1.2 - 1.5 |

| Base (e.g., Sodium Acetate, Sodium Hydroxide) | 1.5 |

Table 3: General stoichiometry for classical oximation of benzaldehydes.

This straightforward and efficient method can be applied to 4-Bromo-3-fluorobenzaldehyde to yield the desired 4-Bromo-3-fluorobenzaldehyde oxime.

Electrochemical Pathways to Oxime Formation

A particularly innovative and sustainable approach to oxime synthesis is through electrochemical methods. These techniques avoid the use of stoichiometric chemical oxidants or reductants, instead relying on electricity to drive the desired transformation. Electrosynthesis of oximes can be achieved through the reduction of appropriate nitrogen sources in the presence of a carbonyl compound.

One prominent electrochemical pathway involves the reduction of nitrate ions at a cathode to generate hydroxylamine in situ. This highly reactive hydroxylamine can then readily react with an aldehyde, such as 4-Bromo-3-fluorobenzaldehyde, present in the electrolyte to form the corresponding oxime. This process offers a green alternative to traditional methods that often use pre-synthesized hydroxylamine, which can be unstable and hazardous.

The choice of catalyst and electrode material is crucial for the efficiency and selectivity of the electrochemical reduction of nitrate. For instance, studies have shown that specific metal alloys can effectively catalyze this reduction. The reaction conditions, such as pH and applied potential, also play a critical role in optimizing the yield of the oxime.

A generalized scheme for the electrochemical synthesis of an aromatic aldoxime is presented below:

Anode: H₂O → ½ O₂ + 2H⁺ + 2e⁻ Cathode: NO₃⁻ + 7H⁺ + 6e⁻ → NH₂OH + 2H₂O In solution: Ar-CHO + NH₂OH → Ar-CH=NOH + H₂O

This electrochemical approach not to be confused with photoinduced electron-transfer conditions, which can lead to the formation of aldehydes and nitriles from benzaldehyde oximes mdpi.com. The nitrile product formation is often favored when electron-accepting substituents are present on the benzene (B151609) ring mdpi.com.

Stereochemical Considerations in Oxime Synthesis

The synthesis of aldoximes, including this compound, introduces the element of stereochemistry due to the presence of a carbon-nitrogen double bond. This gives rise to the possibility of two geometric isomers, designated as (E) and (Z) (or historically as syn and anti). The spatial arrangement of the hydroxyl group relative to the aldehyde's hydrogen atom and the aromatic ring defines these isomers, which can exhibit different physical, chemical, and biological properties.

(E)/(Z) Isomerism and Control in Aldoxime Formation

The formation of (E) and (Z) isomers is a key consideration in the synthesis of this compound. The ratio of these isomers can be influenced by several factors, including the electronic and steric properties of the substituents on the benzaldehyde ring.

The mechanism of oxime formation involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. The stereochemical outcome is often determined during the dehydration step. The relative stability of the transition states leading to the (E) and (Z) isomers dictates the final product ratio. For many benzaldehyde oximes, the (E) isomer, where the hydroxyl group is anti to the larger substituent (the aromatic ring), is thermodynamically more stable. However, the kinetic product ratio may differ.

Controlling the (E)/(Z) ratio is a significant challenge and an area of active research. Specific reagents and reaction conditions can be employed to favor the formation of one isomer over the other. For example, the choice of acid or base catalyst can influence the stereoselectivity.

Impact of Reaction Conditions on Stereoselectivity

The reaction conditions under which the oximation is performed can have a profound impact on the stereoselectivity of the reaction. Key parameters that can be manipulated to control the (E)/(Z) isomer ratio include:

Temperature: Temperature can affect the equilibrium between the (E) and (Z) isomers. In many cases, higher temperatures may allow for the isomerization of the kinetically favored product to the thermodynamically more stable isomer.

pH: The acidity or basicity of the reaction medium can influence the rate of the dehydration step and the stability of the intermediates, thereby affecting the stereochemical outcome.

Solvent: The polarity and protic or aprotic nature of the solvent can solvate the transition states differently, leading to a preference for one isomer.

Catalyst: The use of specific catalysts can provide a template for the reaction to proceed through a lower energy pathway, favoring the formation of a particular isomer.

The following table provides a hypothetical illustration of how reaction conditions might influence the (E)/(Z) ratio in the synthesis of a substituted benzaldehyde oxime.

| Reaction Condition | Parameter | (E) Isomer (%) | (Z) Isomer (%) |

| Standard | 25°C, Neutral pH | 70 | 30 |

| Temperature | 100°C | 85 | 15 |

| pH | Acidic (pH 4) | 60 | 40 |

| pH | Basic (pH 10) | 75 | 25 |

| Solvent | Polar Protic (Ethanol) | 72 | 28 |

| Solvent | Nonpolar (Toluene) | 65 | 35 |

This table presents hypothetical data to illustrate the potential impact of reaction conditions on the stereoselectivity of the synthesis of this compound.

Chemical Reactivity and Mechanistic Transformations of 4 Bromo 3 Fluorobenzaldehyde Oxime

Rearrangement Reactions of the Oxime Moiety

The oxime functional group is well-known for undergoing rearrangement reactions, most notably the Beckmann rearrangement, which provides a pathway to substituted amides.

Beckmann Rearrangement and its Derivatives

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide or a nitrile. researchgate.netwikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. nih.govmasterorganicchemistry.comnih.gov Subsequent hydrolysis of this intermediate yields the corresponding amide. masterorganicchemistry.comnih.gov

For an aldoxime like 4-Bromo-3-fluorobenzaldehyde (B151432) oxime, the migrating group is a hydrogen atom. The rearrangement leads to the formation of an N-substituted formamide, specifically N-(4-bromo-3-fluorophenyl)formamide. However, under certain conditions, particularly with dehydrating agents, the Beckmann rearrangement of aldoximes can lead directly to the formation of nitriles. researchgate.net A variety of acidic catalysts can be employed to facilitate this transformation.

Table 1: Common Catalysts for Beckmann Rearrangement | Catalyst | Description | Reference | | --- | --- | --- | | Sulfuric Acid (H₂SO₄) | A strong protic acid, commonly used in the classic Beckmann rearrangement. wikipedia.org | | Polyphosphoric Acid (PPA) | A mixture of phosphoric acid and phosphorus pentoxide, effective for promoting the rearrangement. wikipedia.org | | Thionyl Chloride (SOCl₂) | Can be used to convert the hydroxyl group into a better leaving group, facilitating the rearrangement. wikipedia.org | | Phosphorus Pentachloride (PCl₅) | A strong Lewis acid and chlorinating agent that promotes the rearrangement. wikipedia.org | | Cyanuric Chloride | Used with a co-catalyst like zinc chloride for a catalytic Beckmann rearrangement. wikipedia.org |

The mechanism involves the anti-migration of the aryl group or the hydrogen. In the case of aldoximes, the stereochemistry of the oxime (E or Z isomer) can influence the reaction pathway, though isomerization can occur under the acidic conditions. nih.gov

Conversion to Amides and Lactams

The primary application of the Beckmann rearrangement for 4-Bromo-3-fluorobenzaldehyde oxime is its conversion to the corresponding N-substituted amide. As described above, the acid-catalyzed rearrangement leads to the formation of N-(4-bromo-3-fluorophenyl)formamide. This transformation is a reliable method for converting the aldehyde-derived oxime into a valuable amide functional group, which is a key structural motif in many biologically active molecules and materials. nih.gov

The formation of lactams via the Beckmann rearrangement is characteristic of cyclic ketoximes, where ring expansion occurs. wikipedia.org Since this compound is an acyclic aldoxime, it yields a linear amide rather than a lactam.

Functional Group Interconversions

The oxime moiety can be readily converted into other important nitrogen-containing functional groups, namely amines and nitriles, through reduction and dehydration reactions, respectively.

Reduction to Amines

The reduction of oximes provides a direct route to primary amines. This two-step process, involving the formation of the oxime from an aldehyde followed by reduction, serves as an effective method for reductive amination. wikipedia.org For this compound, this reaction yields (4-bromo-3-fluorophenyl)methanamine. A variety of reducing agents can accomplish this transformation, ranging from catalytic hydrogenation to metal hydride reagents. organic-chemistry.org The choice of reagent can be critical to avoid unwanted side reactions, such as the reduction of the aryl halides.

Common methods include the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over palladium, platinum, or nickel catalysts. wikipedia.orgorganic-chemistry.org Milder and more selective reagents have also been developed, such as sodium borohydride (B1222165) in the presence of transition metal salts like copper(II) sulfate (B86663) or nickel(II) chloride, which can enhance its reducing power. wikipedia.orgwikipedia.org

Table 2: Selected Reagent Systems for the Reduction of Oximes to Amines | Reagent System | Conditions | Comments | Reference | | --- | --- | --- | --- | | LiAlH₄ | Ether or THF | A powerful, non-selective reducing agent. wikipedia.org | | H₂ / Catalyst (Pd, Pt, Ni) | Varies (pressure, temp.) | Catalytic hydrogenation is a common and effective method. organic-chemistry.org | | NaBH₄ / NiCl₂ | Methanol | A modified borohydride system with enhanced reactivity. wikipedia.org | | NaBH₄ / CuSO₄ | Methanol, reflux | An inexpensive and convenient reagent system. wikipedia.org | | SnCl₂ / HCl | Acidic conditions | Used for selective reduction of nitro groups, but can also reduce oximes. organic-chemistry.org | | NaBH₃CN / ZrCl₄/nano Fe₃O₄ | Solvent-free | An efficient system for the conversion of oximes to amines. wikipedia.org |

The reduction proceeds through an intermediate imine, which is further reduced to the primary amine. wikipedia.org In some cases, the formation of secondary amines as byproducts can occur. wikipedia.org

Conversion to Nitriles

The dehydration of aldoximes is a straightforward and widely used method for the synthesis of nitriles. libretexts.orgrug.nl This reaction transforms this compound into 4-bromo-3-fluorobenzonitrile, a valuable precursor for various functional groups, including carboxylic acids and tetrazoles. The conversion involves the elimination of a water molecule from the oxime functional group. youtube.com

A diverse array of dehydrating agents can be used, often under mild conditions. The choice of reagent can depend on the substrate's sensitivity and the desired reaction conditions. As mentioned, certain Beckmann rearrangement conditions can also yield nitriles from aldoximes. researchgate.net

Table 3: Selected Reagents for the Dehydration of Aldoximes to Nitriles | Reagent | Conditions | Comments | Reference | | --- | --- | --- | --- | | Acetic Anhydride (B1165640) (Ac₂O) | Reflux | A classic and common dehydrating agent. | | | Thionyl Chloride (SOCl₂) | Varies | Effective, but can be harsh. | | | BOP Reagent | CH₂Cl₂, DBU | Mild conditions, high yield. youtube.com | | SnCl₄ | Solvent-free | A simple and effective Lewis acid catalyst. libretexts.org | | Iodobenzene diacetate / TFA | Methanol | Oxidative conversion to nitrile oxide, which can yield the nitrile. sci-hub.ru | | Propylphosphonic anhydride (T3P®) | Varies | An efficient reagent for converting aldehydes to nitriles via the oxime. libretexts.org |

The reaction mechanism generally involves the activation of the oxime's hydroxyl group by the reagent, turning it into a better leaving group. This is followed by an elimination step to form the carbon-nitrogen triple bond. libretexts.org

Reactions Involving Halogen Substituents

The aromatic ring of this compound is substituted with both bromine and fluorine atoms, which can participate in a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The relative reactivity of the C-Br and C-F bonds is a key consideration.

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, the C-Br bond is significantly more reactive than the C-F bond. libretexts.orgnih.gov This chemoselectivity allows for selective functionalization at the bromine-bearing carbon (C4 position) while leaving the fluorine atom intact. nih.gov This provides a powerful tool for building molecular complexity. For instance, a Suzuki-Miyaura coupling could introduce a new aryl or alkyl group at the C4 position. libretexts.orgnih.gov Similarly, a Buchwald-Hartwig amination could form a new C-N bond at this position. wikipedia.orgorganic-chemistry.org Research on the related compound 3-bromo-4-fluoro-acetophenone has shown that palladium-catalyzed amination occurs selectively at the C-Br bond over nucleophilic substitution at the C-F bond or α-arylation of the ketone. researchgate.net

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order can be inverted. SNAr reactions are favored by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com The oxime group, being electron-withdrawing, activates the ring towards nucleophilic attack. While bromine is a good leaving group, fluorine can be even better in SNAr reactions because its high electronegativity strongly polarizes the carbon-halogen bond, making the carbon more electrophilic and stabilizing the negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comnih.gov Therefore, under SNAr conditions with a strong nucleophile, substitution could potentially occur at the C-F bond (C3 position).

Table 4: Potential Reactions at Halogen Positions

| Reaction Type | Reactive Position | Typical Reagents | Potential Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C4 (Bromine) | Arylboronic acid, Pd catalyst, Base | Biaryl derivative | libretexts.orgnih.gov |

| Buchwald-Hartwig Amination | C4 (Bromine) | Amine, Pd catalyst, Base | Diaryl amine derivative | researchgate.netwikipedia.orgorganic-chemistry.org |

| Heck Reaction | C4 (Bromine) | Alkene, Pd catalyst, Base | Substituted alkene derivative | organic-chemistry.orgwikipedia.orgyoutube.com |

| Sonogashira Coupling | C4 (Bromine) | Terminal alkyne, Pd/Cu catalysts, Base | Arylalkyne derivative | wikipedia.orglibretexts.orgresearchgate.net |

The presence of the oxime functionality must be considered, as it could potentially coordinate with the metal catalyst or react under the basic conditions often employed in these transformations. Protection of the oxime group may be necessary in some cases to achieve the desired outcome.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-poor by the presence of electron-withdrawing groups. masterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com For a substitution to occur, a nucleophile attacks the carbon atom bearing a leaving group, forming the intermediate. The aromaticity is then restored by the expulsion of the leaving group. libretexts.org

In the case of this compound, the aromatic ring is substituted with two halogen atoms and an oxime group. The oxime group, derived from an electron-withdrawing aldehyde, deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution. youtube.comncert.nic.in This activation is most pronounced when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.comlibretexts.org

The this compound molecule presents two potential leaving groups for SNAr: the fluorine at C3 and the bromine at C4.

Substitution of Fluorine: The fluorine atom is generally a better leaving group than other halogens in SNAr reactions due to the high electronegativity of the C-F bond, which polarizes the carbon atom, making it more susceptible to nucleophilic attack.

Substitution of Bromine: While less reactive than fluorine as a leaving group in this context, the bromine at the C4 position is para to the oxime group (at C1), a position that benefits from resonance stabilization of the anionic intermediate.

The outcome of an SNAr reaction on this substrate would depend heavily on the reaction conditions and the nature of the incoming nucleophile. Strong nucleophiles could potentially displace either halogen, with the substitution of fluorine often being kinetically favored.

Cross-Coupling Reactions at Bromine Centers

The bromine atom at the C4 position of this compound serves as a versatile anchor point for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-Br bond is sufficiently reactive to participate in oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle.

This functionality allows for the strategic introduction of a wide array of substituents, transforming the molecule's core structure. The table below outlines several key cross-coupling reactions and the potential products that could be synthesized from this compound.

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Potential Product Structure |

| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-3-fluorobenzaldehyde oxime |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 4-Vinyl-3-fluorobenzaldehyde oxime |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-3-fluorobenzaldehyde oxime |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 4-Amino-3-fluorobenzaldehyde oxime |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 4-Aryl/Alkyl-3-fluorobenzaldehyde oxime |

These transformations highlight the utility of the bromine atom as a synthetic handle, enabling the diversification of the molecular scaffold for applications in materials science and medicinal chemistry.

Oxime Coupling Reactions in Chemoselective Ligation

Oxime ligation is a powerful "click-type" reaction renowned for its high efficiency and chemoselectivity. nih.gov It involves the condensation of an aldehyde or ketone with an aminooxy-functionalized molecule to form a stable oxime ether linkage. researchgate.net

Application in Bioconjugation Strategies

Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule. The high chemoselectivity and biocompatibility of oxime ligation make it exceptionally well-suited for this purpose. nih.govresearchgate.net The reaction proceeds under mild conditions, typically in aqueous environments, and does not require metal catalysts that could be harmful to biological systems. researchgate.net

The key advantage of this strategy is that aldehyde and aminooxy groups are generally absent in native biological systems like proteins and cells, ensuring that the ligation occurs only at the intended sites with minimal side reactions. researchgate.net In this context, the precursor molecule, 4-Bromo-3-fluorobenzaldehyde, can be used to label biomolecules.

Strategies for Bioconjugation:

Labeling Aminooxy-Modified Biomolecules: A protein, peptide, or nucleic acid can be engineered to contain an aminooxy group. This modified biomolecule can then be selectively reacted with 4-Bromo-3-fluorobenzaldehyde to form a stable conjugate. The resulting tagged biomolecule carries the bromo-fluoro-phenyl moiety, which can serve as a reporter group or a platform for further chemical modifications.

Post-Conjugation Modification: Once the biomolecule is tagged using the aldehyde, the bromine atom on the aromatic ring remains available for subsequent cross-coupling reactions. This allows for a two-step, orthogonal strategy to create complex, multifunctional bioconjugates.

The stability of the resulting oxime bond is a significant feature, being considerably more resistant to hydrolysis than corresponding imine and hydrazone linkages. researchgate.netnih.gov

Chemoselective Linkage Formation

The formation of the oxime linkage is a prime example of a chemoselective reaction. It proceeds via the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the stable oxime product. The reaction is often catalyzed by nucleophilic catalysts such as aniline (B41778) or its derivatives, which can significantly accelerate the rate of ligation, especially at physiological pH. nih.gov

The reaction between an aldehyde and an aminooxy compound is highly specific, allowing for the precise construction of complex molecular architectures from multiple components. This has been leveraged in the synthesis of multivalent systems for cell targeting, imaging agents, and synthetic vaccines. nih.gov The reliability and versatility of oxime ligation have established it as a cornerstone of modern chemical biology and materials science.

Spectroscopic and Structural Elucidation of 4 Bromo 3 Fluorobenzaldehyde Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 4-Bromo-3-fluorobenzaldehyde (B151432) oxime, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete structural assignment.

The ¹H NMR spectrum of 4-Bromo-3-fluorobenzaldehyde oxime is expected to exhibit distinct signals corresponding to the aromatic protons and the oxime proton. The chemical shifts (δ) are influenced by the electronic effects of the bromo and fluoro substituents on the benzene (B151609) ring. The hydroxyl proton of the oxime group typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. The aldehydic proton of the oxime (CH=NOH) will also present as a singlet. The aromatic region will show a complex splitting pattern due to the coupling between the protons and with the fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Ar-H | 7.40-7.80 | m | - |

| CH=NOH | 8.10-8.30 | s | - |

Note: Predicted data is based on analogous compounds and spectroscopic principles.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound would show signals for the aromatic carbons and the carbon of the oxime group. The carbon atom attached to the fluorine will appear as a doublet due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C | 115-140 |

| C-Br | ~110 |

| C-F | ~160 (d, ¹JCF ≈ 250 Hz) |

Note: Predicted data is based on analogous compounds and spectroscopic principles.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Any coupling to adjacent protons would result in a multiplet.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity |

|---|

Note: Predicted data is based on analogous compounds and spectroscopic principles.

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in confirming the structure of this compound. A COSY spectrum would reveal the coupling relationships between protons on the aromatic ring. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands for the hydroxyl (O-H), carbon-nitrogen double bond (C=N), and carbon-fluorine (C-F) functional groups. The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=N stretching vibration is expected in the 1630-1680 cm⁻¹ region. The C-F bond will show a strong absorption in the fingerprint region, typically around 1000-1250 cm⁻¹.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (oxime) | 3200-3600 | Broad, Medium |

| C-H (aromatic) | 3000-3100 | Medium |

| C=N (oxime) | 1630-1680 | Medium to Strong |

| C=C (aromatic) | 1450-1600 | Medium |

| C-F | 1000-1250 | Strong |

Note: Predicted data is based on characteristic IR absorption frequencies for known functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₅BrFNO), the molecular ion peak (M⁺) would be expected at m/z 217 and 219, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The fragmentation pattern would likely involve the loss of small molecules or radicals, such as OH, H₂O, and HCN, as well as cleavage of the bromine and fluorine atoms, leading to characteristic fragment ions that can be used to confirm the structure.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 217/219 | Molecular ion |

| [M-OH]⁺ | 200/202 | Loss of hydroxyl radical |

| [M-H₂O]⁺ | 199/201 | Loss of water |

| [M-HCN]⁺ | 190/192 | Loss of hydrogen cyanide |

| [C₇H₄FBr]⁺ | 185/187 | Loss of NOH |

Note: Predicted data is based on the molecular formula and common fragmentation pathways for similar compounds.

High-Resolution Mass Spectrometry (HRMS)

No published HRMS data for this compound could be located. This technique would be crucial for confirming the elemental composition of the molecule with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS analysis reports for this compound are not available. This soft ionization technique would be valuable for determining the molecular weight and observing any fragmentation patterns.

X-ray Crystallography for Solid-State Structure Determination

There are no known X-ray crystallography studies on this compound in the accessible scientific literature.

Single Crystal Diffraction Studies

No data from single crystal diffraction studies, which would provide precise atomic coordinates and bond parameters, have been published for this compound.

Analysis of Crystal Packing and Intermolecular Interactions

Without crystallographic data, an analysis of the crystal packing and the nature of intermolecular forces, such as hydrogen bonding or halogen bonding, cannot be performed.

Computational and Theoretical Investigations

Quantum Chemical Modeling

Quantum chemical modeling is a fundamental tool for understanding the electronic structure and properties of molecules. For 4-bromo-3-fluorobenzaldehyde (B151432) oxime, these methods would provide insights into its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. For 4-bromo-3-fluorobenzaldehyde oxime, DFT calculations, likely using a functional such as B3LYP and a basis set like 6-311++G(d,p), would be employed to determine key electronic properties. These calculations would yield the molecule's optimized geometry, electron density distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. google.com

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which illustrates the charge distribution and helps to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the oxime group and the fluorine atom, indicating their nucleophilic character, while positive potential would be expected around the hydrogen atoms.

Hartree-Fock (HF) Approaches for Molecular Properties

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry approach. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it serves as a crucial starting point for more advanced calculations. For this compound, HF calculations would provide a baseline understanding of its molecular orbitals and electronic properties. Comparing HF and DFT results can offer insights into the importance of electron correlation in describing the molecule's characteristics. One key difference is that HF theory does not fully account for the anti-symmetry of the wave function, which is addressed by the inclusion of an exchange interaction term in post-Hartree-Fock methods and approximated in DFT.

Conformational Analysis and Isomer Stability

The presence of the oxime functional group and the substituted benzene (B151609) ring in this compound allows for the existence of different conformers and isomers.

Computational conformational analysis, typically performed using methods like DFT, would involve rotating the C-N bond of the oxime group and the C-C bond connecting the aldehyde group to the benzene ring to identify the most stable three-dimensional arrangements of the atoms. The relative energies of these conformers would be calculated to determine the most populated states at a given temperature. Studies on similar substituted benzaldehydes have shown that planar conformations are often the most stable.

Furthermore, the C=N double bond of the oxime can exist as either E or Z isomers. Computational studies on other oximes have successfully predicted the relative stabilities of these isomers. For this compound, calculations would determine the energy difference between the E and Z forms, with the lower energy isomer being the more stable and likely the predominant form. This analysis is crucial as the isomeric form can significantly influence the molecule's biological activity and chemical reactivity.

Reaction Mechanism Studies

Theoretical studies are invaluable for elucidating the step-by-step pathways of chemical reactions. For this compound, this would primarily involve investigating its formation.

Transition State Analysis of Key Transformations

The formation of an oxime from an aldehyde and hydroxylamine (B1172632) is a well-established reaction. Computational analysis of this reaction for 4-bromo-3-fluorobenzaldehyde would involve locating the transition state structures for the key steps: the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon and the subsequent dehydration. The geometry and energy of these transition states are critical for understanding the reaction's kinetics. Calculations would likely confirm that the nitrogen atom of hydroxylamine is the more potent nucleophile compared to the oxygen atom.

Molecular Electrostatic Potential Mapping

Detailed research findings from molecular electrostatic potential (MEP) mapping studies on this compound are not available in the reviewed scientific literature. MEP analysis is a computational method used to visualize the electron density of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how a molecule will interact with other molecules and its potential reactivity. Typically, MEP maps use a color spectrum where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential). While general principles of MEP can be applied to hypothesize the electronic landscape of this compound, specific computational data and detailed research findings are not publicly available.

Frontier Molecular Orbital Theory Applications

Similarly, specific applications of Frontier Molecular Orbital (FMO) theory to this compound, including detailed research findings and data tables, are not found in the current body of scientific literature. FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. Without specific computational studies on this compound, it is not possible to provide quantitative data on its HOMO and LUMO energies or the resulting energy gap.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate

The unique combination of a reactive oxime group and a synthetically versatile halogenated aromatic ring establishes 4-Bromo-3-fluorobenzaldehyde (B151432) oxime as a crucial intermediate. The oxime can undergo various transformations, while the bromo and fluoro substituents provide sites for further molecular elaboration.

Precursor to Complex Aromatic Compounds

The structure of 4-Bromo-3-fluorobenzaldehyde oxime is primed for creating more elaborate aromatic systems. The bromine atom is a key functional handle for participating in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.

Notable applications include:

Suzuki Coupling: Reaction with boronic acids to introduce new alkyl or aryl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

Furthermore, the oxime group itself can be readily converted back to the parent aldehyde or dehydrated to form a nitrile (-CN) group, which is another versatile functional group for further synthetic transformations. This dual reactivity allows chemists to construct complex, multi-substituted aromatic compounds that would be difficult to synthesize through other methods.

Building Block for Heterocyclic Systems

The oxime functional group is a well-established precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These ring systems are ubiquitous in medicinal chemistry and materials science. This compound can be used to construct a range of heterocyclic scaffolds.

For instance, the oxime can undergo cyclization reactions with different partners to yield:

Isoxazoles: Through oxidative cyclization or reaction with alkynes.

Pyrazoles: By reacting with hydrazine (B178648) derivatives.

1,2,4-Oxadiazoles: Via reaction with nitriles or other electrophiles.

The ability to form these rings, combined with the presence of the bromo-fluoro substitution pattern on the phenyl ring, makes this compound a strategic starting material for libraries of novel heterocyclic molecules. The general utility of carbonyl derivatives in forming fused pyridazines and other heterocycles highlights the potential pathways available for this oxime. sci-hub.se

Development of Biologically Relevant Molecules

The 3-bromo-4-fluoro substitution pattern on a benzene (B151609) ring is a known feature in a number of biologically active molecules. Consequently, the aldehyde precursor and its oxime derivative are important intermediates in the synthesis of compounds for the pharmaceutical and agrochemical industries. patsnap.comgoogle.com

Synthesis of Pharmaceutical Intermediates

Halogenated aromatic compounds are critical building blocks in drug discovery. The specific electronic properties conferred by fluorine and bromine atoms can enhance a molecule's metabolic stability, binding affinity, and bioavailability. While direct synthesis of a final drug from this compound is not widely documented, its structural motifs are found in complex pharmaceutical agents. For example, related structures like 4-bromo-2-fluorobenzonitrile (B28022) are used in the synthesis of benzoxazepine derivatives, which are important pharmaceutical intermediates. googleapis.com This suggests that this compound is a valuable starting point for creating novel, complex heterocyclic systems with potential therapeutic applications.

Preparation of Agrochemical Scaffolds

One of the most significant applications of this chemical's precursor, 3-bromo-4-fluorobenzaldehyde, is in the production of synthetic pyrethroid insecticides. patsnap.comchemicalbook.com It serves as a key intermediate for agrochemicals such as cyfluthrin (B156107) and flumethrin. google.comchemicalbook.com The synthesis involves elaborating the aldehyde into the final complex ester structure characteristic of pyrethroids. The this compound represents an early-stage intermediate in a potential synthetic pathway toward these commercially important pesticides. The specific halogenation pattern is crucial for the insecticidal activity of the final products.

Materials Science Applications of Derivatives

The structural features of this compound and its derivatives suggest potential applications in materials science. Halogenated aromatic compounds and molecules with conjugated systems are foundational to the development of advanced organic materials.

Derivatives of this oxime could serve as monomers or precursors for:

Liquid Crystals: The rigid, rod-like shape of the core aromatic structure is a common feature in liquid crystalline materials.

Organic Polymers: The bromine atom provides a reactive site for polymerization reactions, such as Suzuki polymerization, to create conjugated polymers with tailored electronic and photophysical properties for use in organic electronics.

Organic Light-Emitting Diodes (OLEDs): The fluoro-bromo-phenyl moiety can be incorporated into larger conjugated systems designed to have specific emission characteristics for display and lighting applications.

While these applications are largely based on the known utility of similar chemical structures, they represent a promising area for future research and development.

Interactive Data Tables

Table 1: Synthetic Applications of this compound

| Application Area | Key Transformation / Reaction | Resulting Structure / Compound Class |

| Complex Aromatics | Suzuki Coupling | Biaryl Compounds |

| Sonogashira Coupling | Aryl-Alkynes | |

| Nitrile Formation (Dehydration) | 4-Bromo-3-fluorobenzonitrile | |

| Heterocyclic Systems | Cyclization with Hydrazines | Pyrazoles |

| Cyclization with Alkynes | Isoxazoles | |

| Agrochemicals | Intermediate for Pyrethroids | Cyfluthrin, Flumethrin |

| Pharmaceuticals | Scaffold for complex molecules | Benzoxazepine-like systems googleapis.com |

| Materials Science | Polymerization (e.g., Suzuki) | Conjugated Polymers |

Precursors for Liquid Crystals and Polymers

There is a lack of specific studies detailing the use of this compound as a direct precursor for the synthesis of liquid crystals or polymers. Halogenated benzaldehyde (B42025) derivatives, in general, are recognized for their potential as building blocks in the synthesis of mesogenic compounds due to the influence of halogens on molecular polarity and intermolecular interactions, which are critical for the formation of liquid crystalline phases. The bromine and fluorine substituents on the benzaldehyde oxime structure could theoretically contribute to desirable properties such as thermal stability and specific electronic characteristics in a resulting polymer or liquid crystal. However, without dedicated research, any discussion on its specific role remains speculative.

Contributions to Organic Light-Emitting Diode (OLED) Technologies

Similarly, the scientific literature does not currently contain detailed research on the contributions of this compound to Organic Light-Emitting Diode (OLED) technologies. The development of materials for OLEDs is a highly active area of research, with a focus on creating compounds that exhibit efficient charge transport, high photoluminescence quantum yields, and long operational lifetimes.

Fluorinated and brominated organic molecules are of significant interest in OLED research. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of organic materials, which can improve charge injection and transport properties, as well as enhance thermal and oxidative stability. Bromine atoms can facilitate intersystem crossing, which is a key process in the development of phosphorescent OLEDs (PHOLEDs) that can achieve higher internal quantum efficiencies.

While the structural motifs present in this compound suggest it could be a candidate for incorporation into larger molecular structures for OLED applications, there are no published studies to confirm its use or to detail its performance characteristics in such devices.

Coordination Chemistry of 4 Bromo 3 Fluorobenzaldehyde Oxime

Ligand Properties of the Oxime Moiety

The oxime group (-CH=NOH) is a versatile ligand in coordination chemistry. It possesses two potential donor sites: the nitrogen atom of the azomethine group and the oxygen atom of the hydroxyl group. This dual-donor capability allows the oxime to act as a monodentate or a bidentate ligand. In the case of 5-bromo-2-fluorobenzaldehyde (B134332) oxime, it has been observed to coordinate to metal ions through both the oxime nitrogen and the hydroxyl oxygen. icm.edu.pl This bidentate chelation forms a stable five-membered ring with the metal center, a common and favored arrangement in coordination chemistry. The electronic properties of the benzene (B151609) ring, influenced by the bromo and fluoro substituents, can also affect the electron-donating ability of the oxime group, thereby influencing the stability and properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5-bromo-2-fluorobenzaldehyde oxime is typically achieved by reacting the oxime ligand with a metal salt in an appropriate solvent, such as ethanol (B145695). icm.edu.pl The mixture is often heated to facilitate the reaction and formation of the complex, which may then precipitate upon cooling and can be purified by recrystallization. icm.edu.pl

Complexation with Transition Metals (e.g., Co(II), Hg(II), Zn(II), Cu(II))

Transition metal complexes of 5-bromo-2-fluorobenzaldehyde oxime with cobalt(II), mercury(II), zinc(II), and copper(II) have been successfully synthesized. icm.edu.pl These complexes are typically mononuclear, meaning one metal ion is coordinated to one or more oxime ligands. icm.edu.pl The general method involves dissolving the oxime and the respective metal chloride salt in ethanol and heating the mixture. icm.edu.pl The resulting solid complexes can be isolated with good yields. icm.edu.pl

Table 1: Synthesis of Metal Complexes with 5-Bromo-2-fluorobenzaldehyde Oxime

| Metal Ion | Reactants | Solvent | Reaction Conditions |

|---|---|---|---|

| Co(II) | 5-bromo-2-fluorobenzaldehyde oxime, Cobalt(II) chloride | Ethanol | Heated at 60°C for 2 hours |

| Hg(II) | 5-bromo-2-fluorobenzaldehyde oxime, Mercury(II) chloride | Ethanol | Heated at 60°C for 2 hours |

| Zn(II) | 5-bromo-2-fluorobenzaldehyde oxime, Zinc(II) chloride | Ethanol | Heated at 60°C for 2 hours |

This data is based on the synthesis of complexes with the isomeric ligand, 5-bromo-2-fluorobenzaldehyde oxime. icm.edu.pl

Coordination Modes and Geometries

Based on spectroscopic data, the 5-bromo-2-fluorobenzaldehyde oxime ligand coordinates to the metal ion in a bidentate fashion through the nitrogen of the azomethine group and the oxygen of the deprotonated hydroxyl group. icm.edu.pl This coordination mode leads to the formation of stable chelate rings. The stoichiometry of the complexes is generally found to be 1:2 (metal:ligand). icm.edu.pl The geometry of the resulting complexes is influenced by the nature of the metal ion. For instance, with divalent transition metals, square planar or tetrahedral geometries are commonly observed.

Spectroscopic Signatures of Metal Complex Formation

The formation of metal complexes with 5-bromo-2-fluorobenzaldehyde oxime induces significant changes in the spectroscopic properties of the ligand, providing evidence of coordination.

Changes in NMR and IR Spectra upon Coordination

Infrared (IR) Spectroscopy: The IR spectrum of the free oxime ligand shows a characteristic broad band for the O-H stretch of the hydroxyl group. Upon complexation, this band disappears, indicating the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. Furthermore, a shift in the C=N stretching vibration to a lower frequency is typically observed, which is indicative of the coordination of the azomethine nitrogen to the metal ion. New bands corresponding to the M-N and M-O stretching vibrations may also appear in the far-IR region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of the free 5-bromo-2-fluorobenzaldehyde oxime, the proton of the oxime group (CH=N) appears at a certain chemical shift (e.g., δ 8.0-8.1 ppm). icm.edu.pl Upon complexation, this proton signal shifts downfield (to a higher ppm value, e.g., δ 8.5-8.6 ppm). icm.edu.pl This deshielding effect is a direct consequence of the donation of the lone pair of electrons from the azomethine nitrogen to the metal center, which reduces the electron density around the proton. icm.edu.pl

Table 2: ¹H NMR Chemical Shifts (ppm) for 5-Bromo-2-fluorobenzaldehyde Oxime and its Complexes

| Compound | CH=N Proton |

|---|---|

| 5-bromo-2-fluorobenzaldehyde oxime | 8.0-8.1 |

| [Cu(5-bromo-2-fluorobenzaldehyde oxime)₂] | 8.5-8.6 |

| [Zn(5-bromo-2-fluorobenzaldehyde oxime)₂] | 8.5-8.6 |

This data is based on the analysis of the isomeric ligand, 5-bromo-2-fluorobenzaldehyde oxime, and its complexes. icm.edu.pl

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the ligand and the metal complexes. The spectrum of the free oxime ligand typically exhibits π → π* and n → π* transitions associated with the aromatic ring and the azomethine group, respectively. icm.edu.pl Upon complexation, the n → π* transition often shifts to a higher energy (shorter wavelength). icm.edu.pl This blue shift is a strong indicator that the nitrogen atom of the azomethine group is involved in coordination to the metal ion. icm.edu.pl Additionally, new absorption bands may appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal ion, providing insights into the geometry of the complex.

Theoretical Studies of Metal-Ligand Interactions

Theoretical and computational chemistry serve as powerful tools for elucidating the intricate nature of metal-ligand interactions within coordination complexes of 4-Bromo-3-fluorobenzaldehyde (B151432) oxime. These studies provide profound insights into the electronic structure, bonding characteristics, and stability of these complexes, which are often challenging to discern through experimental methods alone. Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are among the principal theoretical methods employed to model and analyze these interactions.

At the heart of theoretical investigations lies the optimization of the molecular geometry of the 4-Bromo-3-fluorobenzaldehyde oxime ligand and its metal complexes. Through these calculations, crucial geometric parameters such as bond lengths and bond angles are determined. For instance, upon coordination to a metal center, a noticeable elongation of the C=N and N-O bonds of the oxime moiety is typically predicted, accompanied by a shortening of the C-O bond. This is indicative of the delocalization of electron density upon complex formation. The coordination of the metal to the nitrogen and oxygen atoms of the oxime group is a key feature, and theoretical calculations can precisely model the geometry of the resulting chelate ring.

Frontier Molecular Orbital (FMO) analysis, encompassing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic properties and reactivity of the complexes. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. In the case of this compound complexes, the HOMO is often localized on the electron-rich aromatic ring and the oxime group, while the LUMO is typically centered on the metal ion and the chelate ring. Upon complexation, a reduction in the HOMO-LUMO gap is generally observed, suggesting an increase in the reactivity of the ligand.

The following table presents hypothetical HOMO-LUMO energy values for this compound and its complexes with selected transition metals, based on trends observed in related oxime complexes.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | -6.85 | -1.23 | 5.62 |

| [Cu(4-Br-3-F-BzAO)₂] | -6.42 | -2.15 | 4.27 |

| [Ni(4-Br-3-F-BzAO)₂] | -6.51 | -2.08 | 4.43 |

| [Co(4-Br-3-F-BzAO)₂] | -6.38 | -2.21 | 4.17 |

Note: These values are illustrative and derived from general trends in computational studies of similar oxime complexes.

Natural Bond Orbital (NBO) analysis offers a detailed picture of the donor-acceptor interactions between the ligand and the metal ion. This method quantifies the charge transfer and the nature of the chemical bonds. The analysis of the second-order perturbation energies, E(2), within the NBO framework reveals the strength of the interactions between the filled orbitals of the ligand (donor) and the vacant orbitals of the metal (acceptor). Significant E(2) values are typically associated with the donation of lone pair electrons from the nitrogen and oxygen atoms of the oxime to the vacant d-orbitals of the transition metal, confirming the formation of coordinate covalent bonds.

A hypothetical NBO analysis for a representative metal complex, such as [Cu(4-Br-3-F-BzAO)₂], might reveal the following key interactions:

| Donor NBO (Ligand) | Acceptor NBO (Metal) | E(2) (kcal/mol) |

| LP (1) N | LP* (1) Cu | 35.8 |

| LP (2) O | LP* (1) Cu | 28.5 |

Note: LP denotes a lone pair and LP denotes an anti-bonding (vacant) lone pair. The values are for illustrative purposes.*

Furthermore, Mulliken and Natural Population Analysis (NPA) charges calculated through theoretical methods provide insights into the electron distribution within the complex. A reduction in the positive charge of the metal ion and a corresponding change in the charges of the coordinating atoms of the ligand upon complexation are indicative of ligand-to-metal charge transfer. These theoretical charge distributions are invaluable for understanding the polarity and reactivity of different sites within the complex.

Analytical Techniques for Purity and Regioisomer Analysis

Chromatographic Separation Methods

Chromatographic techniques are indispensable tools for the separation and analysis of 4-Bromo-3-fluorobenzaldehyde (B151432) oxime from reaction mixtures and for the determination of its purity. These methods leverage the differential partitioning of the compound and its impurities between a stationary phase and a mobile phase.

Column Chromatography for Purification

Column chromatography is a fundamental purification technique used to isolate 4-Bromo-3-fluorobenzaldehyde oxime from unreacted starting materials, byproducts, and other impurities following its synthesis. The choice of stationary phase and eluent system is critical for achieving optimal separation.

For the purification of oximes, silica (B1680970) gel is a commonly employed stationary phase due to its polarity and wide availability. nih.gov The eluent system, a mixture of non-polar and polar solvents, is carefully selected to ensure differential migration of the target compound and impurities down the column. A typical solvent system for the purification of aromatic oximes involves a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired oxime.

Table 1: Illustrative Column Chromatography Parameters for Oxime Purification

| Parameter | Description |

| Stationary Phase | Silica gel (60-120 mesh) |

| Eluent System | Gradient of Hexane:Ethyl Acetate |

| Elution Process | The column is typically started with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar impurities. The polarity is then gradually increased to elute the this compound. The fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product. |

Gas Chromatography (GC) for Purity Assessment and Regioisomer Separation

Gas chromatography is a powerful analytical technique for assessing the purity of volatile compounds like this compound and for separating its potential regioisomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

The analysis of the precursor, 4-bromo-3-fluorobenzaldehyde, has demonstrated the efficacy of GC in separating its ten potential regioisomers using specialized columns and detectors. nih.gov A similar approach can be applied to the corresponding oxime. The use of a high-resolution capillary column, such as one with a chiral stationary phase, can be particularly effective in resolving closely related isomers. nih.gov A micro-electron capture detector (μ-ECD) is highly sensitive to halogenated compounds and would be suitable for detecting and quantifying this compound and its bromo-fluoro-substituted regioisomers. nih.gov

Table 2: Representative GC Conditions for Regioisomer Analysis of Halogenated Benzaldehyde (B42025) Derivatives

| Parameter | Condition | Reference |

| Instrument | Gas Chromatograph with μ-ECD | nih.gov |

| Column | CHIRALDEX GC column or similar high-resolution capillary column | nih.gov |

| Carrier Gas | Helium or Nitrogen | |

| Injector Temperature | 250 °C | |

| Detector Temperature | 300 °C | |

| Oven Program | A temperature gradient is typically employed, for instance, starting at 100 °C, holding for 2 minutes, then ramping at 10 °C/min to 280 °C and holding for 5 minutes. |

The retention times of the different regioisomers of this compound would be unique under specific GC conditions, allowing for their identification and quantification. Furthermore, the formation of oximes can result in E and Z geometric isomers, which may also be separable by high-resolution GC. nih.govresearchgate.net

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is a rapid, simple, and cost-effective technique used to monitor the progress of the synthesis of this compound. nih.gov It allows for the qualitative assessment of the consumption of the starting aldehyde and the formation of the oxime product.

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica gel. The plate is then developed in a chamber containing a suitable eluent. The separation of the components is visualized, often under UV light, due to the aromatic nature of the compounds. orgsyn.org The relative positions of the spots, indicated by their retention factor (Rf) values, provide information about the reaction's progress. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. TLC is also instrumental in identifying the presence of byproducts. nih.govresearchgate.net

Table 3: Typical TLC Parameters for Monitoring Oxime Formation

| Parameter | Description | Reference |

| Stationary Phase | Silica gel 60 F254 plates | orgsyn.org |

| Mobile Phase (Eluent) | A mixture of hexane and ethyl acetate (e.g., 4:1 v/v) | orgsyn.org |

| Visualization | UV lamp (254 nm) | orgsyn.org |

Crystallization Techniques for Compound Isolation and Purification

Crystallization is a widely used and effective method for the final purification of this compound, often yielding a highly pure crystalline solid. nih.gov This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature.

The crude oxime, obtained after initial workup or column chromatography, is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. Common solvents for the crystallization of organic compounds include ethanol (B145695), methanol, ethyl acetate, and mixtures with water.

Upon slow cooling of the saturated solution, the solubility of the oxime decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, tend to remain in the solution. The purified crystals are then isolated by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. A patent describing the synthesis of the precursor, 3-bromo-4-fluorobenzaldehyde, mentions purification by bulk melting crystallization, which is another viable technique for obtaining a high-purity product. google.com

Future Research Trajectories and Synthetic Challenges

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 4-Bromo-3-fluorobenzaldehyde (B151432) oxime is expected to be heavily influenced by the principles of green chemistry, aiming to reduce environmental impact and enhance safety and efficiency. Traditional methods for oxime synthesis often involve hazardous reagents and organic solvents, prompting the exploration of more sustainable alternatives.

One promising avenue is the adoption of solvent-free reaction conditions . Techniques like grindstone chemistry, where reactants are ground together in the absence of a solvent, have proven effective for the synthesis of various aldoximes and ketoximes. nih.govacs.org This approach minimizes waste and can lead to shorter reaction times and higher yields. Another green strategy is the use of aqueous media for the synthesis. Water is an environmentally benign solvent, and its use can be facilitated by catalysts like Hyamine® to promote the reaction between the aldehyde and hydroxylamine (B1172632) hydrochloride at ambient temperatures. nih.gov

Microwave-assisted synthesis represents another significant advancement. researchgate.netgoogle.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. google.comijprajournal.com This technique can be applied to both solvent-based and solvent-free systems, further enhancing its green credentials. Furthermore, the development of electrocatalytic methods offers a novel and green pathway for oxime synthesis. For instance, the electrocatalytic reduction of nitrates coupled with the reaction of aldehydes or ketones in acidic media presents a one-step synthesis of oximes with high yield and selectivity. rsc.org

| Green Synthesis Approach | Key Advantages | Potential for 4-Bromo-3-fluorobenzaldehyde oxime |

| Solvent-Free Grinding | Reduces solvent waste, lowers energy consumption, simplifies workup. nih.gov | High potential for a clean and efficient synthesis from 4-Bromo-3-fluorobenzaldehyde. |

| Aqueous Media Synthesis | Utilizes a non-toxic, inexpensive, and readily available solvent. nih.gov | Feasible with appropriate catalysts to overcome potential solubility issues of the aromatic starting material. |

| Microwave-Assisted Synthesis | Drastically reduces reaction times, increases yields, and allows for better reaction control. researchgate.netgoogle.com | Highly applicable for accelerating the oximation reaction, potentially under solvent-free conditions. |

| Electrocatalysis | Uses electricity as a clean reagent, can be performed under mild conditions. rsc.org | An innovative approach that could offer high efficiency and selectivity. |

Exploration of Novel Catalytic Methods for Transformations

The oxime functionality in this compound is a versatile chemical handle for a variety of transformations, and the development of novel catalytic methods will be crucial for unlocking its full synthetic potential.

The Beckmann rearrangement , which converts oximes to amides, is a classic and highly valuable transformation. nih.gov Future research will likely focus on replacing traditional stoichiometric acid catalysts with more sustainable and reusable solid acid catalysts or organocatalysts. wikipedia.orgresearchgate.net The electronic nature of the bromo- and fluoro-substituted phenyl ring will influence the migratory aptitude of the aryl group in the rearrangement, a factor that can be exploited in catalyst design.

Catalytic reduction of the oxime group can lead to either primary amines or hydroxylamines, both of which are important functional groups in organic synthesis. nih.govacs.org The challenge lies in achieving high chemoselectivity, as over-reduction to the amine is a common side reaction. Homogeneous and heterogeneous transition-metal catalysts, as well as metal-free systems, are being developed to control this selectivity. acs.org

Furthermore, the oxime can be a precursor for the synthesis of various N-heterocycles . Transition metal-catalyzed C-H activation and annulation reactions of aromatic oximes with alkynes or other coupling partners can provide efficient routes to isoquinolines, pyridines, and other heterocyclic systems. google.comnih.gov The presence of the halogen atoms on the aromatic ring of this compound can be leveraged for subsequent cross-coupling reactions to further functionalize the resulting heterocycles.

Finally, photoredox catalysis offers a modern approach for various transformations of oximes under mild conditions. researchgate.net This can include conversions to carbonyl compounds or other functional groups, providing alternative synthetic pathways that are not accessible through traditional thermal methods.

| Catalytic Transformation | Potential Products | Key Research Directions |

| Beckmann Rearrangement | N-(4-bromo-3-fluorophenyl)formamide | Development of reusable and environmentally benign catalysts. wikipedia.orgresearchgate.net |

| Catalytic Reduction | 1-(4-bromo-3-fluorophenyl)methanamine, N-((4-bromo-3-fluorophenyl)methyl)hydroxylamine | Achieving high chemoselectivity for either the amine or hydroxylamine product. nih.govacs.org |

| Heterocycle Synthesis | Substituted isoquinolines, pyridines | Exploration of novel transition-metal catalysts for C-H activation and annulation reactions. google.comnih.gov |

| Photoredox Catalysis | 4-Bromo-3-fluorobenzaldehyde, other functionalized derivatives | Discovery of new photocatalysts and reaction pathways for oxime transformations. researchgate.net |

Design and Synthesis of Advanced Derivatives with Tailored Properties

The 4-bromo-3-fluorophenyl moiety combined with the oxime functional group provides a rich scaffold for the design and synthesis of advanced derivatives with specific, tailored properties. By strategically modifying the structure, new compounds with potential applications in various fields can be developed.

A key area of exploration is the synthesis of biologically active molecules . The introduction of fluorine and bromine atoms can significantly enhance the biological activity of organic compounds. researchgate.net Research has shown that substituted benzaldehyde (B42025) oximes and their derivatives can exhibit a range of biological activities, including antimicrobial, antifungal, and plant growth regulatory effects. nih.govresearchgate.net By synthesizing O-alkyl or O-acyl derivatives of this compound, it may be possible to develop new therapeutic agents or agrochemicals. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new derivatives to optimize their biological efficacy.

Another important direction is the development of materials with tailored electronic and optical properties . The electronic properties of the oxime can be tuned by the substituents on the aromatic ring. nih.gov The electron-withdrawing nature of the fluorine and bromine atoms in this compound will influence its electronic characteristics. Further derivatization, for example, by introducing conjugated systems or other functional groups, could lead to the creation of novel materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or sensors.

The design of these advanced derivatives will require a deep understanding of how structural modifications impact the desired properties. Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to predict the electronic properties and reactivity of new derivatives before their synthesis, thus accelerating the discovery process. nih.gov

| Derivative Class | Potential Properties/Applications | Design Strategy |

| O-Alkyl/Acyl Oximes | Enhanced biological activity (e.g., antimicrobial, herbicidal). nih.govresearchgate.net | Introduction of various alkyl or acyl chains to the oxime oxygen to modulate lipophilicity and target interaction. |

| Heterocyclic Derivatives | Novel therapeutic agents, functional materials. | Cyclization reactions involving the oxime nitrogen to form isoxazoles, pyridines, etc. |

| Conjugated Systems | Tailored electronic and photophysical properties for materials science applications. nih.gov | Suzuki or Sonogashira cross-coupling reactions at the bromine position to extend conjugation. |

| Coordination Complexes | Catalysts, sensors, magnetic materials. | Utilization of the oxime as a ligand for coordination with various metal centers. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of modern synthetic technologies like flow chemistry and automated synthesis platforms holds significant promise for the future production and derivatization of this compound. These technologies offer numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency.

Continuous flow synthesis can be particularly beneficial for the synthesis of oximes. nih.govresearchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities. Furthermore, hazardous or unstable intermediates can be generated and consumed in situ, minimizing the risks associated with their accumulation in batch reactors. For the synthesis of this compound, a continuous flow process could enable a safer and more scalable production method.

Flow chemistry is also well-suited for the exploration of novel reaction conditions and for the rapid optimization of synthetic protocols. The ability to quickly screen a wide range of parameters can accelerate the development of new and improved synthetic methods for both the synthesis of the parent oxime and its subsequent transformations.

Automated synthesis platforms , often coupled with flow reactors, can further enhance the efficiency of research and development. These platforms can perform a large number of reactions in parallel, enabling high-throughput screening of different substrates, reagents, and catalysts. This is particularly valuable for the design and synthesis of advanced derivatives of this compound with tailored properties. By automating the synthesis and purification processes, researchers can rapidly generate libraries of new compounds for biological or materials science screening.

The combination of flow chemistry and automation can create a powerful workflow for the discovery and development of new molecules based on the this compound scaffold.

| Technology | Key Advantages | Application to this compound |

| Continuous Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, easy scalability. nih.govresearchgate.net | Safer and more efficient synthesis of the parent oxime; controlled transformations into derivatives. |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions and substrates, rapid library generation. | Accelerated discovery of new derivatives with desired biological or material properties. |

| Integrated Flow and Automation | Seamless workflow from reaction optimization to library synthesis and purification. | A powerful tool for the systematic exploration of the chemical space around the this compound scaffold. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-3-fluorobenzaldehyde oxime in academic laboratories?

- Methodological Answer : The oxime can be synthesized via nucleophilic addition of hydroxylamine hydrochloride to 4-bromo-3-fluorobenzaldehyde under basic conditions (e.g., sodium acetate buffer at 60–80°C). Reaction progress is monitored by TLC or HPLC to confirm aldehyde conversion to oxime . Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients.